molecular formula C9H5BrClN B1278252 7-Bromo-4-Chloroquinoline CAS No. 75090-52-7

7-Bromo-4-Chloroquinoline

Cat. No. B1278252
CAS RN: 75090-52-7
M. Wt: 242.5 g/mol
InChI Key: JJUTYYVZDKDLBC-UHFFFAOYSA-N
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Description

7-Bromo-4-chloroquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine substituents on the quinoline ring can significantly affect the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Knorr synthesis is a classical method that involves the condensation of β-keto esters with anilines, followed by cyclization, as demonstrated in the preparation of 6-bromo-quinolin-2(1H)-one . Although not directly related to 7-bromo-4-chloroquinoline, this method provides insight into the synthetic strategies that can be adapted for halogenated quinolines. Additionally, organocatalytic synthesis has been employed to create 7-chloroquinoline derivatives, which could potentially be modified to introduce a bromo substituent at the 7-position .

Molecular Structure Analysis

The molecular structure of halogenated quinolines has been studied using various spectroscopic techniques. For example, vibrational spectroscopic investigations, along with ab initio and DFT studies, have been conducted on 7-bromo-5-chloro-8-hydroxyquinoline (BCHQ) to determine its structural parameters and normal modes of vibration . These studies provide valuable information on the electronic effects of halogen substituents on the quinoline ring and can be extrapolated to understand the structure of 7-bromo-4-chloroquinoline.

Chemical Reactions Analysis

Halogenated quinolines participate in a variety of chemical reactions. The presence of halogen atoms on the quinoline ring can make these compounds suitable for further functionalization through nucleophilic substitution reactions. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves a nucleophilic non-isotopic exchange, indicating the reactivity of brominated quinolines towards nucleophiles . Additionally, the photolabile properties of brominated hydroxyquinoline have been explored for use as a protecting group, which underscores the potential for photochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-bromo-4-chloroquinoline can be inferred from studies on similar compounds. For example, the crystal structure analysis of 7-bromoquinolin-8-ol reveals intermolecular and weak intramolecular hydrogen bonding, which could influence the compound's solubility and melting point . The presence of halogen atoms is also known to impact the lipophilicity and electronic properties of the molecule, which are critical factors in determining its pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of PI3K/mTOR Inhibitors : The compound synthesized from 6-bromoquinolin-4-ol, which is a precursor to 7-Bromo-4-Chloroquinoline, plays a crucial role in the production of PI3K/mTOR inhibitors. These inhibitors are significant in cancer research for their potential therapeutic applications (Lei et al., 2015).

Biological Activities

  • Antileishmanial and Antitubercular Agents : 4-amino-7-chloroquinoline derivatives, closely related to 7-Bromo-4-Chloroquinoline, have shown significant activity against tuberculosis and leishmaniasis. These compounds hold promise for the development of new treatments for these diseases (Carmo et al., 2011).

  • Pharmacological Properties : 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized from 7-Bromo-4-Chloroquinoline, exhibit notable anticonvulsant, antinociceptive, and anti-inflammatory properties. These findings suggest potential therapeutic applications in treating seizures, pain, and inflammation (Wilhelm et al., 2014).

Anticancer Research

  • Antimalarial Activity and Anticancer Potential : Studies have shown that 7-chloroquinoline derivatives, similar to 7-Bromo-4-Chloroquinoline, are effective in treating malaria and have potential as anticancer agents. These findings are crucial for developing new cancer treatments (Njaria et al., 2015).

Synthesis Methods and Applications

  • Ultrasound Irradiation Synthesis : New 7-chloroquinoline derivatives, related to 7-Bromo-4-Chloroquinoline, have been synthesized using ultrasound irradiation. These compounds have displayed antimicrobial, antimalarial, and anticancer activities, highlighting their broad spectrum of potential therapeutic applications (Aboelnaga & El-Sayed, 2018).

Safety And Hazards

When handling 7-Bromo-4-Chloroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Quinoline and its derivatives, including 7-Bromo-4-Chloroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on the development of new synthesis protocols and the exploration of the biological and pharmaceutical activities of these compounds .

properties

IUPAC Name

7-bromo-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUTYYVZDKDLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445109
Record name 7-Bromo-4-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-Chloroquinoline

CAS RN

75090-52-7
Record name 7-Bromo-4-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-chloroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
AR Surrey, HF Hammer - Journal of the American Chemical …, 1946 - ACS Publications
… used forthe following compounds: 7-Bromo-4-chloroquinoline, yield 65%, m. … (Procedure B) Seventy grams (0.288 mole) of 7-bromo-4chloroquinoline, 83 g. (0.576mole) of 4-…
Number of citations: 144 pubs.acs.org
JY Hwang, T Kawasuji, DJ Lowes… - Journal of medicinal …, 2011 - ACS Publications
… of a robust, general route to 7-bromo-4-chloroquinoline 7a, which served as the key … 3 allowed the successful separation of 7-bromo-4-chloroquinoline 7a, the key intermediate, …
Number of citations: 57 pubs.acs.org
ST Hazeldine, L Polin, J Kushner, K White… - Bioorganic & medicinal …, 2005 - Elsevier
… The synthetic route to 2-{4-[(7-bromo-4-quinolinyl)oxy]phenoxy}propionic acid (17a), the positional isomer of 2a, required the intermediate, 7-bromo-4-chloroquinoline (16a), which has …
Number of citations: 89 www.sciencedirect.com
RO Clinton, CM Suter - Journal of the American Chemical Society, 1947 - ACS Publications
… from 7-bromo-4-chloroquinoline.4 The identity was further confirmed in each case by the comparison of picrates and methiodides. 4-Hydroxy-7-phenoxyquinoline or …
Number of citations: 9 pubs.acs.org
S Mah, JH Park, HY Jung, K Ahn, S Choi… - Journal of medicinal …, 2017 - ACS Publications
… For a focused 4-phenoxy group array, S N Ar reactions between 7-bromo-4-chloroquinoline and substituted phenol were conducted under basic conditions. (30) A variety of aryl groups …
Number of citations: 18 pubs.acs.org
RM Shanahan, A Hickey, LM Bateman… - The Journal of …, 2020 - ACS Publications
Herein, we report a one-pot process that marries mechanistically distinct, traditional cross-coupling reactions with C–H functionalization using the same precatalyst. The reactions …
Number of citations: 17 pubs.acs.org
D Zhang, X Gao, QQ Min, Y Gu… - … –A European Journal, 2022 - Wiley Online Library
… Notably, when 7-bromo-4-chloroquinoline was used as the substrate, the coupling was occurred selectively at 7-position with chloride intact (3 b), thus providing a good opportunity for …
KM Liebman - 2014 - pdxscholar.library.pdx.edu
Intermittent fevers caused by Plasmodium parasites have been known for millennia, and have caused untold human suffering. Today, millions of people are afflicted by malaria each …
Number of citations: 0 pdxscholar.library.pdx.edu
HH Park, SY Park, S Mah, JH Park, SS Hong… - … & molecular medicine, 2018 - nature.com
… 4-Phenoxy-7-bromo-4-chloroquinoline (100 mg, 0.412 mmol), p-cresol (44.6 mg, 0.412 mmol), and K 2 CO 3 (142 mg, 1.03 mmol) were dissolved in N,N-dimethylformamide (1.5 mL) …
Number of citations: 37 www.nature.com
M Draskovits - 2016 - scholar.archive.org
GABAA Rezeptoren sind die am häufigsten vorkommenden inhibitorischen Rezeptoren im zentralen Nervensystem (ZNS). Sie sind das Ziel von vielen klinisch wichtigen Medikamenten…
Number of citations: 1 scholar.archive.org

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